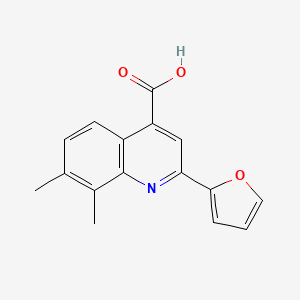
2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives, such as 2-Furanylboronic acid , are commonly used in the synthesis of various organic compounds. They often serve as building blocks in the creation of larger, more complex molecules .
Synthesis Analysis
The synthesis of furan derivatives often involves the dehydration of sugars or other carbohydrate-derived compounds . For instance, 3-(2-furyl)acrylic acid can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .
Molecular Structure Analysis
Furan derivatives typically contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The exact structure of “2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid” would depend on the specific arrangement and bonding of these atoms.
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid” can undergo would depend on its exact molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, furfural, a common furan derivative, is a colorless liquid with an almond-like odor . It has a density of 1.1601 g/mL at 20 °C and a boiling point of 162 °C .
Scientific Research Applications
- FDQCA exhibits promising anticancer activity due to its structural features. Researchers have explored its potential as a targeted therapy for specific cancer types, such as breast, lung, or colon cancer. Mechanistic studies reveal interactions with key cellular pathways involved in tumor growth and metastasis .
- FDQCA can serve as a photosensitizer in PDT, a non-invasive cancer treatment. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells. Its absorption properties in the visible range make it an attractive candidate for PDT applications .
- OLEDs are widely used in displays and lighting. FDQCA, with its conjugated system and electron-rich furan ring, can act as an efficient emitter in OLED devices. Researchers are investigating its luminescent properties and stability for OLED applications .
- FDQCA’s electroactive nature makes it suitable for developing sensors. Researchers have explored its use in detecting specific analytes (such as metal ions or biomolecules) due to its redox behavior. These sensors find applications in environmental monitoring and medical diagnostics .
- The chiral center in FDQCA opens up possibilities for asymmetric synthesis. Researchers have used it as a chiral ligand in transition metal-catalyzed reactions. Its unique stereochemistry contributes to enantioselective transformations in organic synthesis .
- FPCs, including FDQCA, can be used as building blocks for biodegradable polymers. Researchers are exploring their incorporation into materials like bioplastics, coatings, and drug delivery systems. FDQCA’s carboxylic acid functionality allows for easy modification and polymerization .
Anticancer Properties
Photodynamic Therapy (PDT)
Organic Light-Emitting Diodes (OLEDs)
Electrochemical Sensors
Chiral Synthesis and Asymmetric Catalysis
Biodegradable Polymers and Materials
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMLFUWRDFYFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

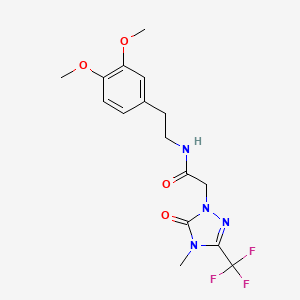
![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)
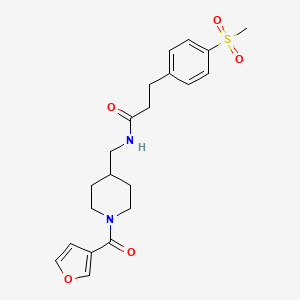
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)
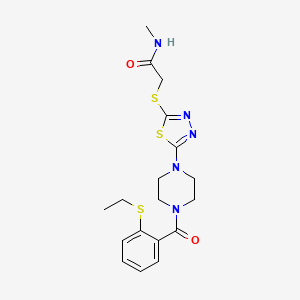
![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)
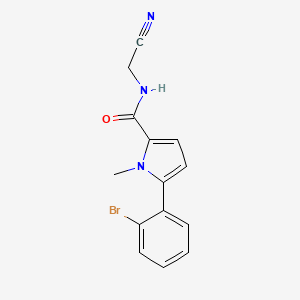
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)
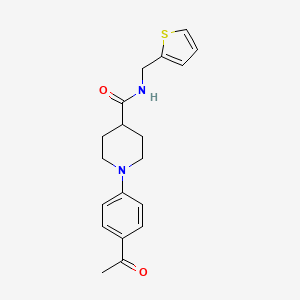
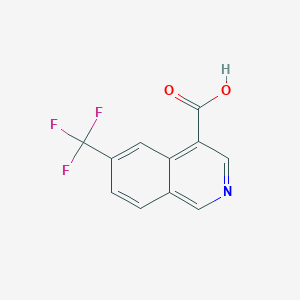
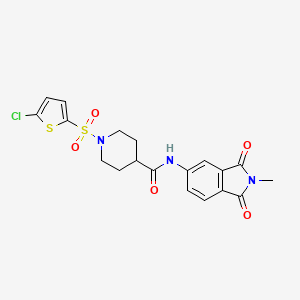
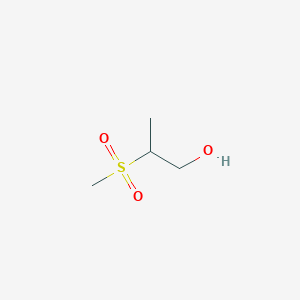
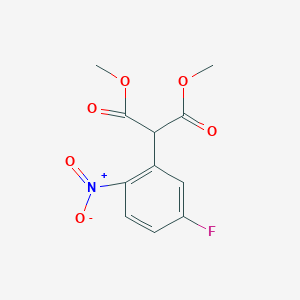
![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)